Pirrolopirazinas

Pyrrolopyrazines are a class of heterocyclic compounds characterized by the fusion of a pyrrole and a pyrazine ring. These molecules exhibit a rich variety of structural diversity, making them versatile in medicinal chemistry applications. Pyrrolopyrazines have attracted considerable interest due to their potential as lead structures for developing novel drugs with diverse pharmacological activities. They are known to interact with various protein targets such as enzymes and receptors, which makes them promising candidates for the treatment of diseases like cancer, inflammation, and neurological disorders. The unique electronic properties and structural rigidity contribute to their favorable drug-like properties, including good solubility and permeability. Furthermore, their synthetic accessibility allows chemists to modify these molecules with various functional groups to optimize their biological activities. Therefore, pyrrolopyrazines represent a promising area for the discovery of new therapeutics in modern pharmaceutical research.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

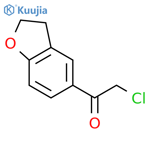

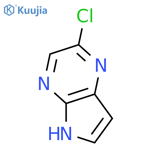

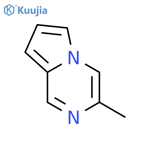

|

2-Chloro-5H-pyrrolo[2,3-B]pyrazine | 889447-19-2 | C6H4ClN3 |

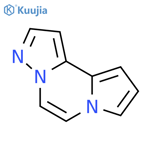

|

Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine(9CI) | 179730-15-5 | C9H7N3 |

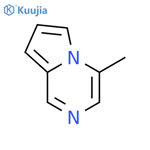

|

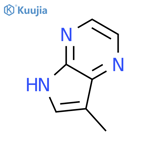

3-methyl-Pyrrolo[1,2-a]pyrazine | 64608-61-3 | C8H8N2 |

|

4-methyl-Pyrrolo[1,2-a]pyrazine | 64608-60-2 | C8H8N2 |

|

1-Methylpyrrolo[1,2-a]pyrazine | 64608-59-9 | C8H8N2 |

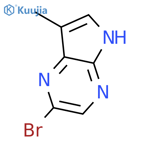

|

2-Bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine | 1228450-70-1 | C7H6BrN3 |

|

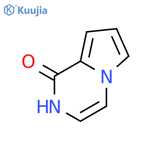

1H,2H-pyrrolo[1,2-a]pyrazin-1-one | 136927-63-4 | C7H6N2O |

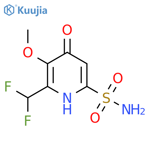

|

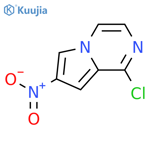

1-chloro-7-nitropyrrolo1,2-apyrazine | 1053656-45-3 | C7H4ClN3O2 |

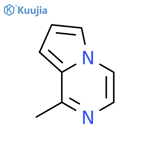

|

7-Methyl-5H-pyrrolo[2,3-b]pyrazine | 20321-99-7 | C7H7N3 |

|

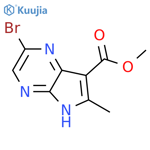

Methyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate | 1172943-37-1 | C9H8BrN3O2 |

Literatura Relacionada

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

5. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898

Fornecedores recomendados

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Wuhan Comings Biotechnology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Wuhan ChemNorm Biotech Co.,Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados